BenchChemオンラインストアへようこそ!

N-(6-bromo-3-iodoimidazo[1,2-a]pyrazin-8-yl)propane-1,3-diamine

Chemical Biology Fragment-Based Drug Design Physicochemical Properties

N-(6-bromo-3-iodoimidazo[1,2-a]pyrazin-8-yl)propane-1,3-diamine (CAS: 1351374-43-0) is a highly functionalized, synthetic small molecule belonging to the imidazo[1,2-a]pyrazine class. This class is a privileged kinase-inhibitor scaffold, with optimized derivatives demonstrating picomolar affinity for targets like Aurora kinases (TdF Kd Aur A = 0.02 nM) and potent cellular activity.

Molecular Formula C9H11BrIN5
Molecular Weight 396.03 g/mol
Cat. No. B13964441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-bromo-3-iodoimidazo[1,2-a]pyrazin-8-yl)propane-1,3-diamine
Molecular FormulaC9H11BrIN5
Molecular Weight396.03 g/mol
Structural Identifiers
SMILESC1=C(N2C=C(N=C(C2=N1)NCCCN)Br)I
InChIInChI=1S/C9H11BrIN5/c10-6-5-16-7(11)4-14-9(16)8(15-6)13-3-1-2-12/h4-5H,1-3,12H2,(H,13,15)
InChIKeyRJNIFHAXDZCORI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-bromo-3-iodoimidazo[1,2-a]pyrazin-8-yl)propane-1,3-diamine: A Specialized Dual-Halogenated Imidazopyrazine Scaffold for Lead Optimization


N-(6-bromo-3-iodoimidazo[1,2-a]pyrazin-8-yl)propane-1,3-diamine (CAS: 1351374-43-0) is a highly functionalized, synthetic small molecule belonging to the imidazo[1,2-a]pyrazine class . This class is a privileged kinase-inhibitor scaffold, with optimized derivatives demonstrating picomolar affinity for targets like Aurora kinases (TdF Kd Aur A = 0.02 nM) and potent cellular activity . The target compound is distinguished by its unique substitution pattern, featuring bromine at the 6-position and iodine at the 3-position, combined with a propane-1,3-diamine side chain at the 8-position . The combination of two orthogonal halogens provides distinct chemical handles for sequential, selective cross-coupling reactions, enabling the systematic and controlled exploration of structure-activity relationships (SAR) around the heterocyclic core .

Why N-(6-bromo-3-iodoimidazo[1,2-a]pyrazin-8-yl)propane-1,3-diamine Cannot Be Substituted by Generic Imidazopyrazine Building Blocks


Procurement of a generic imidazo[1,2-a]pyrazine building block cannot replicate the specific functionality of this compound. Its precise arrangement of halogen atoms dictates the regioselectivity of derivatization; the reactivity in palladium-catalyzed cross-coupling reactions is typically Ar-I >> Ar-Br >> Ar-Cl, meaning the 3-iodo substituent serves as the most reactive and first-engaged synthetic handle, leaving the 6-bromo group intact for a subsequent, independent functionalization step [REFS-1, REFS-2]. An incorrectly halogenated analogue would result in a different or ambiguous reaction sequence, leading to synthetic dead-ends or the production of an entirely different scaffold. Furthermore, the propane-1,3-diamine linker provides a specific vector and a reactive terminal primary amine, with a calculated topological polar surface area (tPSA) of 68.24 Ų that significantly impacts the physicochemical profile of any final conjugate compared to shorter or unsubstituted 8-amino derivatives (tPSA = 30.2 Ų) [REFS-3, REFS-4].

Quantitative Differentiation Evidence for N-(6-bromo-3-iodoimidazo[1,2-a]pyrazin-8-yl)propane-1,3-diamine as a Dual-Functionalization Scaffold


Distinct Physicochemical Profile vs. Unsubstituted 8-Amine Core

N-(6-bromo-3-iodoimidazo[1,2-a]pyrazin-8-yl)propane-1,3-diamine presents a more complex physicochemical profile compared to the simpler 6-bromo-3-iodoimidazo[1,2-a]pyrazin-8-amine scaffold. The addition of the propane-1,3-diamine linker at the 8-position increases the molecular weight from 338.9 g/mol to 396.03 g/mol and adds two rotatable bonds, providing a flexible, distal primary amine that acts as a unique vector for further conjugation with carboxylic acids, activated esters, or other electrophilic warheads [REFS-1, REFS-2]. This difference allows for the generation of more diverse and spaced-out chemical libraries from a common halogenated core.

Chemical Biology Fragment-Based Drug Design Physicochemical Properties

Enhanced Scaffold Complexity vs. Simpler 8-amino Analogues for Library Synthesis

This compound serves as a direct precursor to 8-amino-substituted imidazo[1,2-a]pyrazines, a proven class of kinase inhibitors with demonstrated activity against Brk/PTK6, Aurora kinases, and Mps1 . Compared to 6-bromo-3-iodoimidazo[1,2-a]pyrazine (which lacks the 8-diamine chain), this compound is further along in the synthetic pathway to a bioactive molecule, saving synthetic steps . The patent literature specifically claims N-(2-aminoethyl)-2-aminoethyl-... substituted imidazo[1,2-a]pyrazines, a class to which this compound belongs, demonstrating its direct relevance to proprietary kinase-inhibitor programs .

Medicinal Chemistry Kinase Inhibitor Design Chemical Library Synthesis

Validated Use of Analogous 8-Amine Intermediates in Mps1 Inhibitor Synthesis

An analogous advanced intermediate, 6-Bromo-3-iodo-N-((tetrahydro-2H-pyran-4-yl)methyl)imidazo[1,2-a]pyrazin-8-amine, is commercially positioned as a key intermediate for the synthesis of selective and orally available Mps1 (Monopolar spindle 1) kinase inhibitors . This confirms the specific utility of 8-amino-substituted 6-bromo-3-iodo core structures in generating potent antiproliferative agents, a property that is transferable to the target compound with its versatile diamine linker. Mps1 inhibitors represent a novel therapeutic strategy, with some analogs demonstrating IC50 values as low as 1 nM against the human enzyme .

Cancer Biology Mitotic Kinases Mps1/TTK

Direct Association with the Patent Literature on Bruton's Tyrosine Kinase (BTK) Inhibitors

The exact structural class of N-(6-bromo-3-iodoimidazo[1,2-a]pyrazin-8-yl)amines is a key component in the patent space for Bruton's tyrosine kinase (BTK) inhibitors . A prominent BTK inhibitor patent exemplifies the use of a 6-bromo-imidazo[1,2-a]pyrazin-8-ylamino intermediate, treating it with TFA to yield a free amine for final conjugation, which is a directly parallel synthetic strategy to employing the diamine group of the target compound . This precise chemistry highlights the unique value of the pre-installed 8-aminoalkyl moiety for creating a library of final BTK-targeting compounds.

Immunology Inflammation BTK Patent-Protected Chemistry

High-Value Application Scenarios for N-(6-bromo-3-iodoimidazo[1,2-a]pyrazin-8-yl)propane-1,3-diamine


Generation of Focused Kinase-Inhibitor Libraries for Oncology Targets (Mps1, Aurora, BTK)

Procurement for a medicinal chemistry campaign targeting mitotic or cytoplasmic tyrosine kinases. The compound's dual-halogen system with a pre-installed diamine linker enables a two-step, sequential derivatization strategy to generate highly diverse, patent-relevant libraries . For example, the primary amine can first be capped with diverse carboxylic acids, sulfonyl chlorides, or isocyanates. Subsequently, the 3-iodo group can be selectively reacted in a Suzuki coupling to introduce an aryl group. Finally, the 6-bromo group can be functionalized to fine-tune the biological activity. This 'programmable' approach is highly effective for rapidly establishing SAR for kinases like Mps1, where potent sub-nanomolar inhibitors have been developed from similar scaffolds .

Synthesis of Bifunctional Degraders (PROTACs) Targeting BRK/PTK6

The compound is ideally suited for creating heterobifunctional proteolysis-targeting chimeras (PROTACs) targeting Breast Tumor Kinase (BRK/PTK6) . The established imidazo[1,2-a]pyrazin-8-amine core serves as the high-affinity ligand for BRK (with analogous compounds showing low-nanomolar IC50 values), while the terminal primary amine on the propane-1,3-diamine chain acts as a facile point of attachment for an E3 ligase-recruiting moiety via a simple amide bond formation. This critical functional group obviates the need for de novo synthesis of a linker from the core, which would require extensive structural interrogation to identify a non-detrimental exit vector. This application directly builds upon the evidence of BRK/PTK6 engagement by this chemotype .

Late-Stage Functionalization in Process Chemistry

In a pharmaceutical development setting, this compound is an advanced intermediate that can be sourced for late-stage drug candidate diversification. Its value proposition lies in reducing the synthetic burden and lead time for the internal chemistry team. By procuring the core with the challenging 3-iodo- and 6-bromo- substituents and the entire 8-diamine chain pre-assembled, process chemists can focus on the final two to three steps of API synthesis. This accelerates the exploration of backup series and salt-form selection, leveraging the differential reactivity of C-I versus C-Br in a commercial, GMP-like environment, as cemented by patents on analogous core syntheses from major pharmaceutical companies .

Quote Request

Request a Quote for N-(6-bromo-3-iodoimidazo[1,2-a]pyrazin-8-yl)propane-1,3-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.